

Vosilasarm Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vosilasarm

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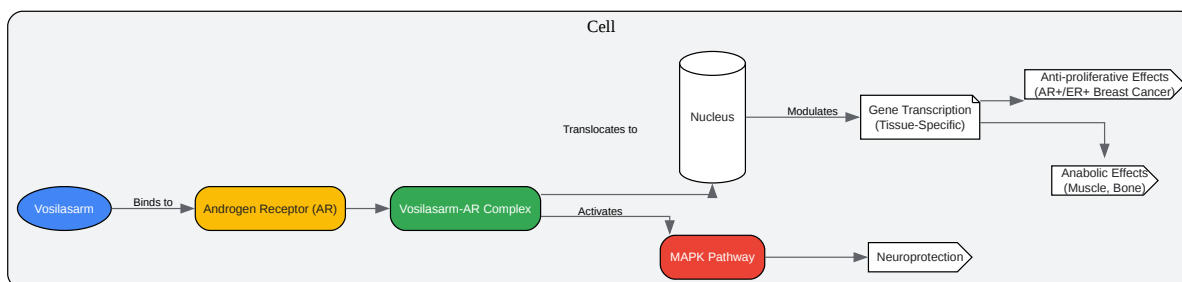
These application notes provide detailed protocols for the administration of **Vosilasarm** (also known as RAD140), a selective androgen receptor modulator (SARM), in in vivo animal studies. The information compiled is based on preclinical research and is intended to guide researchers in designing and executing their own studies.

Mechanism of Action

Vosilasarm is an orally bioavailable, nonsteroidal SARM that acts as a tissue-selective agonist of the androgen receptor (AR).[1][2] It demonstrates high affinity for the AR with a K_i value of 7 nM.[2][3][4] Unlike traditional anabolic steroids, **Vosilasarm** exhibits differential activity depending on the tissue. It has demonstrated potent anabolic effects in muscle and bone, while acting as an antagonist or partial agonist in prostate and seminal vesicles.[1][2] In breast cancer models, **Vosilasarm** has been shown to suppress the growth of AR+/ER+ cancer cells.[5]

Signaling Pathway

Upon administration, **Vosilasarm** binds to and activates the androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. In some cellular contexts, **Vosilasarm**'s neuroprotective effects have been shown to be dependent on the MAPK signaling pathway.[1]



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Vosilasarm Mechanism of Action

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo animal studies with **Vosilasarm**.

Table 1: Pharmacokinetic Parameters of **Vosilasarm**

Species	Route of Administration	Bioavailability	Half-life (t _{1/2})
Rat	Oral	27-63% ^[2]	> 2 hours ^[3] ^[4]
Monkey	Oral	65-75% ^[2]	> 2 hours ^[3] ^[4]

Table 2: Effective Doses of **Vosilasarm** in Rats

Animal Model	Effect	Dosage	Duration	Route
Castrated immature rats	Stimulation of levator ani muscle	0.03 - 0.3 mg/kg/day	11 days	Oral
Castrated immature rats	Stimulation of prostate weight	0.03 - 0.3 mg/kg/day	11 days	Oral
Young intact male rats	Muscle efficacy similar to 0.5 mg/kg TP	0.3 mg/kg/day	Not specified	Oral
Young intact male rats	Prostate efficacy similar to 0.5 mg/kg TP	30 mg/kg/day	Not specified	Oral
Gonadectomized adult male rats	Neuroprotection	1 mg/kg/day	2 weeks	Oral gavage

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats for Anabolic Studies

This protocol is based on studies investigating the anabolic effects of **Vosilasarm** on muscle and its effects on reproductive tissues.

1. Animal Model:

- Species: Rat
- Strain: Sprague Dawley^[1]
- Sex: Male (castrated or intact, depending on the study design)
- Age: Young/immature or adult, as per experimental goals.

2. Materials:

- **Vosilasarm** (RAD140) powder
- Vehicle: 0.5% methyl cellulose in sterile water[1][6]
- Oral gavage needles (stainless steel, ball-tipped)[7]
- Syringes
- Balance
- Vortex mixer or sonicator

3. Dosing Solution Preparation (Example for a 1 mg/mL concentration):

- Weigh the required amount of **Vosilasarm** powder.
- Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
- Suspend the **Vosilasarm** powder in the 0.5% methyl cellulose vehicle to achieve the desired final concentration (e.g., 1 mg/mL).[1]
- Vortex or sonicate the suspension to ensure it is homogenous before each administration.

4. Administration Procedure:

- Weigh each animal to determine the correct dosing volume.
- Gently restrain the rat.
- Measure the appropriate volume of the **Vosilasarm** suspension into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.[7]
- Administer the dose daily for the duration of the study (e.g., 11 days or 2 weeks).[1][6]

- The control group should receive the vehicle (0.5% methyl cellulose) alone, administered in the same volume and by the same route.[1]

Protocol 2: Administration in Drinking Water for Chronic Dosing in Rats

This method can be used for longer-term studies to minimize the stress of daily gavage.

1. Animal Model:

- As described in Protocol 1.

2. Materials:

- **Vosilasarm** (RAD140) powder
- Vehicle: 0.5% methyl cellulose in drinking water[8]
- Water bottles
- Balance

3. Dosing Solution Preparation:

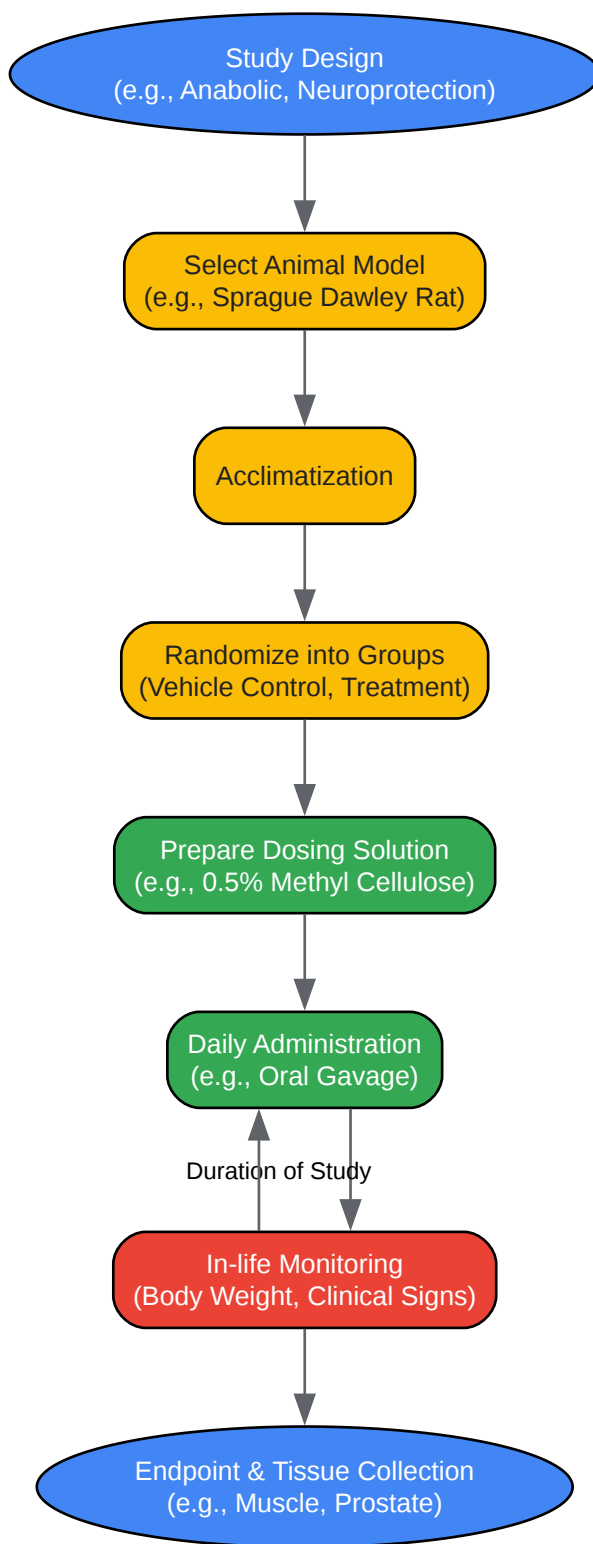
- Calculate the estimated daily water consumption per cage.[8]
- Determine the concentration of **Vosilasarm** needed in the drinking water to achieve the target daily dose (e.g., 3 mg/kg/day).[8]
- Prepare a 0.5% methyl cellulose solution in drinking water.
- Suspend the calculated amount of **Vosilasarm** in the methyl cellulose-containing water.
- Provide the medicated water to the treatment group. The control group receives drinking water with 0.5% methyl cellulose only.[8]

4. Monitoring:

- Measure water consumption daily to estimate the actual dose of **Vosilasarm** consumed.^[8]
Note that rats may have a preference for the vehicle-only solution, so careful monitoring is crucial.^[8]
- Monitor the body weight of the animals regularly.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study with **Vosilasarm**.



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General In Vivo Experimental Workflow

Disclaimer: These protocols are for guidance purposes only. Researchers should adapt them based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and relevant literature. A thorough literature review and pilot studies are recommended to determine the optimal dose, vehicle, and administration route for a specific research question.

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